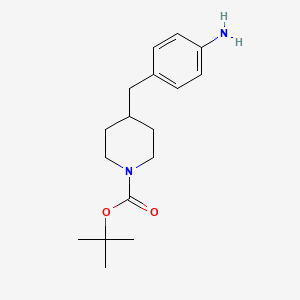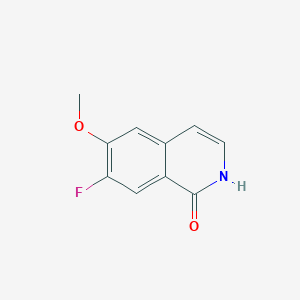
2-Butylcyclopropanecarboxylic acid
Vue d'ensemble
Description
2-Butylcyclopropanecarboxylic acid is a cyclopropane-containing heterocyclic compound with the molecular formula C8H14O2. It is known for its significant biological activity and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols or Aldehydes: One common method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles, which can be prepared by the nucleophilic substitution of alkyl halides with cyanide ions, followed by acidic or basic hydrolysis.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a metal carboxylate, which is then protonated to yield the carboxylic acid.
Industrial Production Methods:
- Industrial production typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Cyanide ions (CN-), halides (Cl-, Br-).
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Nitriles, esters.
Applications De Recherche Scientifique
2-Butylcyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Butylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxylic Acid: Shares the cyclopropane ring but lacks the butyl group, resulting in different chemical properties and reactivity.
2-Methylcyclopropanecarboxylic Acid: Similar structure with a methyl group instead of a butyl group, leading to variations in biological activity and applications.
Uniqueness:
Propriétés
IUPAC Name |
2-butylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-6-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITGHZCLHRJIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604072 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13536-04-4 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main objective of the research presented in the paper?
A1: The research focuses on synthesizing 2-butyl-1-chloro-1-cyclopropanecarboxylic acid and 1-bromo-2-butylcyclopropanecarboxylic acid. These compounds were successfully synthesized by reacting 1-hexene with either chloroform or bromoform in a two-phase system (galoform-water/NaOH) to produce gem-dihalogenocyclopropanes. These intermediates were then reacted with n-butyllithium at low temperatures (-75°C to -60°C) under an argon atmosphere, followed by treatment with carbon dioxide, to yield the target 2-butyl-1-halogeno-1-cyclopropanecarboxylic acids [].
Q2: What is the significance of using n-butyllithium in the synthesis?
A2: n-Butyllithium acts as a strong base and a nucleophile. In this synthesis [], it likely deprotonates the acidic proton on the gem-dihalogenocyclopropane, generating a carbanion. This carbanion then undergoes carboxylation upon reaction with carbon dioxide, leading to the formation of the target carboxylic acid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)





![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)






